molecular formula C13H25NO3 B8747849 4-(nonylamino)-4-oxobutanoic acid CAS No. 111875-81-1

4-(nonylamino)-4-oxobutanoic acid

Cat. No.: B8747849
CAS No.: 111875-81-1
M. Wt: 243.34 g/mol
InChI Key: TUEUEHBVNSTCIN-UHFFFAOYSA-N
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Description

4-(nonylamino)-4-oxobutanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a nonylamino group and an oxo group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(nonylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with nonylamine under specific conditions. One common method is the amidation reaction, where butanoic acid is reacted with nonylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of butanoic acid, 4-(nonylamino)-4-oxo- may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(nonylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(nonylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(nonylamino)-4-oxo- involves its interaction with molecular targets such as enzymes or receptors. The nonylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with a four-carbon chain.

    Nonylamine: An amine with a nine-carbon chain.

    4-Oxobutanoic acid: A carboxylic acid with an oxo group on the fourth carbon.

Uniqueness

4-(nonylamino)-4-oxobutanoic acid is unique due to the combination of a nonylamino group and an oxo group on the butanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

111875-81-1

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

4-(nonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

TUEUEHBVNSTCIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of succinic anhydride (25.0 g, 0.25 mol) in 150 mL acetone was added dropwise 35.8 g (0.25 mol) of nonylamine. The addition of the amine required 15 minutes, with the acetone solution reaching reflux before the addition was complete. Five minutes after the end of addition, a precipitate formed and the reaction mixture quickly became thick with suspended solids. Following addition of the amine the reaction mixture was stirred at room temperature for 1 hr. The precipitated solid was collected by filtration and washed with cold acetone. Air drying afforded 48.5 g of 4-nonylamino-4-oxobutyric acid as white, fluffy crystals, mp 114°-115.5° C. Upon standing the filtrate deposited crystals which were collected by filtration, washed with cold acetone, and air dried to yield an additional 10.9 g of the acid, mp 114°-115.5° C. Total yield was 59.4 g (98% of theoretical).
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25 g
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35.8 g
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150 mL
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solvent
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amine
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amine
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